molecular formula C20H19NO4 B2513625 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid CAS No. 1993278-82-2

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid

Cat. No. B2513625
CAS RN: 1993278-82-2
M. Wt: 337.375
InChI Key: LQVPKLDMKLANJH-BETUJISGSA-N
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Description

The compound “3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid” is an alanine derivative . It is a solid substance with a white to light yellow color .


Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis for amino acid protection .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 325.36 and a chemical formula of C19H19NO4 . It is soluble in DMSO .

Scientific Research Applications

Biochemical Understanding and Enzyme Inhibition

Research into carboxylic acids, such as 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid, has emphasized their role in inhibiting microbial growth and enzyme activities. For instance, studies on biocatalyst inhibition by carboxylic acids have shed light on how these compounds, including their derivatives, impact microbes like Escherichia coli and Saccharomyces cerevisiae, often used in fermentative processes. The inhibition mechanisms often involve damage to cell membranes and alteration of internal pH, leading to decreased microbial activity. This understanding is crucial for developing strategies to enhance the production of bio-renewable chemicals and fuels, highlighting the compound's relevance in industrial biotechnology (Jarboe, Royce, & Liu, 2013).

Antimicrobial and Cytotoxic Activities

Carboxylic acids derived from natural sources, including specific configurations similar to 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid, have been evaluated for their antioxidant, antimicrobial, and cytotoxic activities. Research comparing structural differences among carboxylic acids has found significant variations in their bioactivity, which is influenced by the presence of hydroxyl groups and conjugated bonds. These findings are integral for drug synthesis and development, particularly in identifying compounds with high antimicrobial and cytotoxic efficacy against various cancer cells and microbial strains (Godlewska-Żyłkiewicz et al., 2020).

Drug Synthesis and Material Science

The compound's structural analogs have potential applications in drug synthesis and material science, thanks to their chemical flexibility and functional groups. Research into carboxylic acid bioisosteres, for example, explores the synthesis and practical applications of novel carboxylic acid substitutes. These studies aim to overcome challenges in drug design by developing compounds with improved pharmacological profiles, demonstrating the compound's impact on advancing medicinal chemistry and drug development processes (Horgan & O’ Sullivan, 2021).

properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c22-19(23)12-9-13(10-12)21-20(24)25-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,12-13,18H,9-11H2,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVPKLDMKLANJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid

CAS RN

1932610-83-7, 1935557-50-8, 1993278-82-2
Record name (1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid
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Record name 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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